molecular formula C11H13FN2O3 B13605309 3-(3-Fluoro-4-nitrophenoxy)piperidine

3-(3-Fluoro-4-nitrophenoxy)piperidine

Cat. No.: B13605309
M. Wt: 240.23 g/mol
InChI Key: IHAFXPULOPNDSS-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-nitrophenoxy)piperidine is a fluorinated piperidine derivative. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates. Fluorinated compounds often exhibit increased metabolic stability, altered electronic properties, and improved solubility and membrane permeability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-nitrophenoxy)piperidine typically involves multi-step reactions. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction of 3-fluoro-4-nitrophenol with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-nitrophenoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-nitrophenoxy)piperidine is not well-documented. the presence of the fluorine atom and the nitro group can significantly influence its electronic properties and reactivity. The fluorine atom can enhance metabolic stability and alter the compound’s interaction with biological targets, while the nitro group can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-nitrophenoxy)piperidine is unique due to its specific substitution pattern, which can influence its conformational behavior and reactivity. The combination of the fluorine atom and the nitro group provides a distinct set of electronic properties that can be exploited in various chemical and biological applications .

Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

3-(3-fluoro-4-nitrophenoxy)piperidine

InChI

InChI=1S/C11H13FN2O3/c12-10-6-8(3-4-11(10)14(15)16)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2

InChI Key

IHAFXPULOPNDSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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